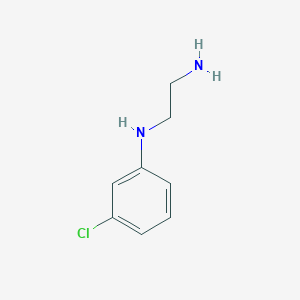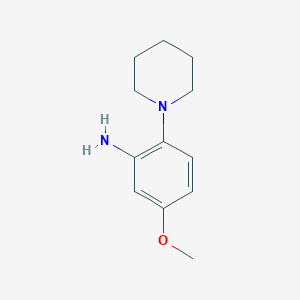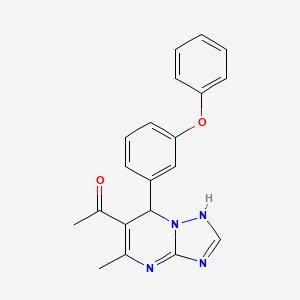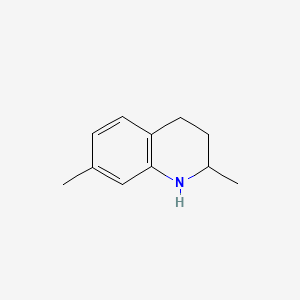
2,7-Dimethyl-1,2,3,4-tetrahydroquinoline
説明
2,7-Dimethyl-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,7-Dimethyl-1,2,3,4-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-Dimethyl-1,2,3,4-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Applications
2,7-Dimethyl-1,2,3,4-tetrahydroquinoline and its derivatives are frequently used in various synthetic chemical processes. One notable application involves its use in Lewis Acid-promoted Friedel-Crafts Cyclizations. This method is instrumental in synthesizing structures with potential biological activities. Specifically, tetrahydroquinolines with gem-dimethyl substituents at C4 have been identified as peroxisome proliferator-activated receptor agonists, hinting at their potential in treating type-2 diabetes (Bunce, Cain, & Cooper, 2013).
Interaction with Other Chemical Compounds
2,7-Dimethyl-1,2,3,4-tetrahydroquinoline derivatives show interesting reactions when interacting with other chemical compounds. For instance, when dimethyl acetylenedicarboxylate reacts with certain tetrahydroquinoline derivatives, the outcome is the formation of diastereoisomeric 7-oxabicyclo[2.2.1]hepta-2,5-dienes, whose structures were elucidated through X-ray analysis and NMR spectroscopy (Zubkov et al., 2007).
Pharmaceutical Applications
In the pharmaceutical realm, 2,7-Dimethyl-1,2,3,4-tetrahydroquinoline derivatives have been extensively studied for their biological activities. For instance, a study on N-Methylisosalsoline, a compound derived from this group, was characterized using NMR spectroscopy and X-ray crystallographic techniques, highlighting the compound's potential in medicinal chemistry (Jarraya et al., 2008).
Furthermore, compounds like 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride have been explored for their analgesic and anti-inflammatory effects, demonstrating significant potential in non-narcotic pain management (Rakhmanova et al., 2022).
Green Chemistry and Environmental Applications
The principles of green chemistry are also being applied in the synthesis of 2,7-Dimethyl-1,2,3,4-tetrahydroquinoline derivatives. An ultrasound-assisted, one-pot, four-component synthesis of tetrahydroquinolines in an aqueous medium exemplifies a methodology that emphasizes operational simplicity and minimal environmental impact, aligning with the ethos of green chemistry (Siddekha, Azzam, & Pasha, 2014).
特性
IUPAC Name |
2,7-dimethyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8-3-5-10-6-4-9(2)12-11(10)7-8/h3,5,7,9,12H,4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFZARBGEUHEHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885877 | |
| Record name | Quinoline, 1,2,3,4-tetrahydro-2,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethyl-1,2,3,4-tetrahydroquinoline | |
CAS RN |
42835-92-7 | |
| Record name | 1,2,3,4-Tetrahydro-2,7-dimethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42835-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 1,2,3,4-tetrahydro-2,7-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinoline, 1,2,3,4-tetrahydro-2,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



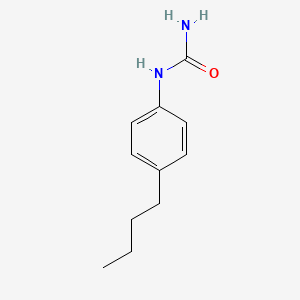
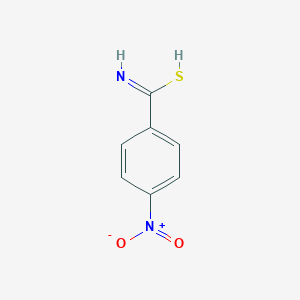
![Methyl 4-[(ethylsulfamoyl)methyl]benzoate](/img/structure/B7825542.png)
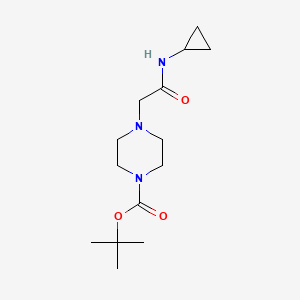



![1-[[3-(Trifluoromethyl)phenyl]methyl]indole-3-carboxylic acid](/img/structure/B7825591.png)
![2-[(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)sulfonylamino]-2-phenylacetic acid](/img/structure/B7825599.png)
